1-(1H-imidazol-5-yl)-3-phenylpropan-2-amine
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Overview
Description
1-(1H-imidazol-5-yl)-3-phenylpropan-2-amine is an organic compound that features both an imidazole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(1H-imidazol-5-yl)-3-phenylpropan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(1H-imidazol-5-yl)-3-phenylpropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-5-yl)-3-phenylpropan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-nitro-1H-imidazole: Similar in structure but with different functional groups.
4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole: Contains both imidazole and triazole rings.
Uniqueness
1-(1H-imidazol-5-yl)-3-phenylpropan-2-amine is unique due to the combination of the imidazole ring and the phenylpropan-2-amine moiety. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-(1H-imidazol-5-yl)-3-phenylpropan-2-amine |
InChI |
InChI=1S/C12H15N3/c13-11(7-12-8-14-9-15-12)6-10-4-2-1-3-5-10/h1-5,8-9,11H,6-7,13H2,(H,14,15) |
InChI Key |
GSKOLHDIRSAPQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CN=CN2)N |
Origin of Product |
United States |
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